N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide
Description
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, an indole moiety, and a carboxamide group
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-10-21-11-5-7-16(14-21)19(24)20-13-18(23)22-12-9-15-6-3-4-8-17(15)22/h3-4,6,8,16H,2,5,7,9-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOBDCFGIBVIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)NCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the oxoethyl group.
The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. The final step involves the coupling of the indole and piperidine moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.
Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, halogenated, or alkylated products.
Scientific Research Applications
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide
- N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide
Uniqueness
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
